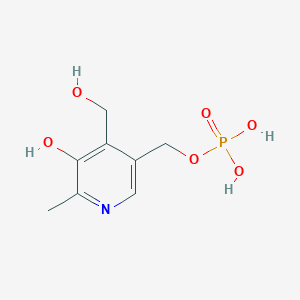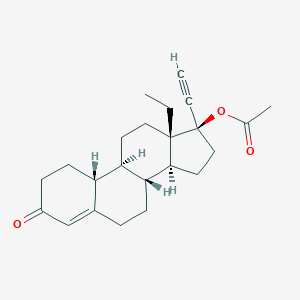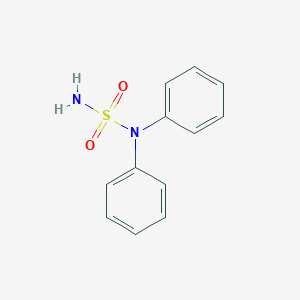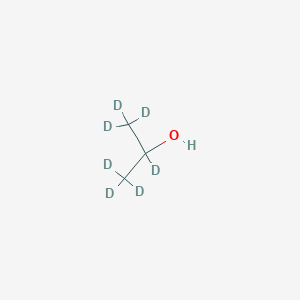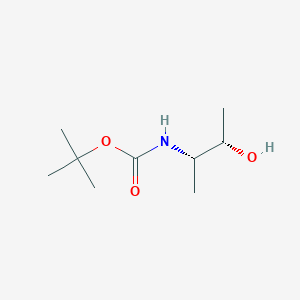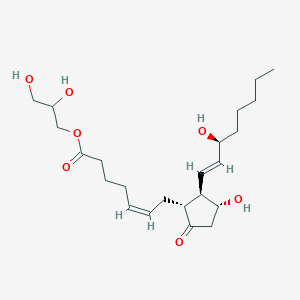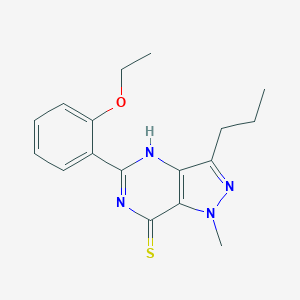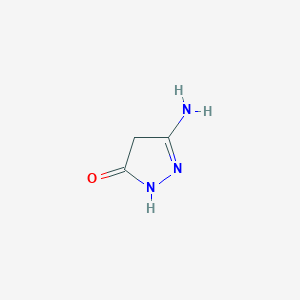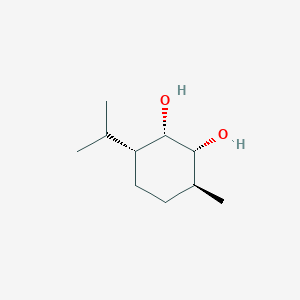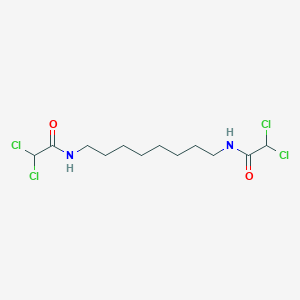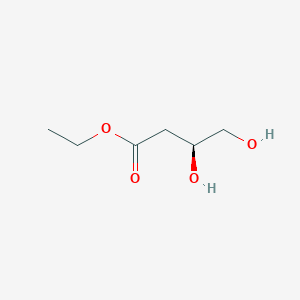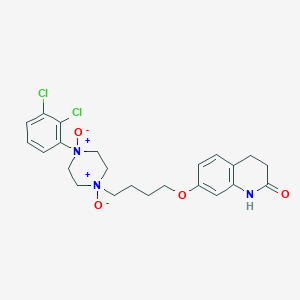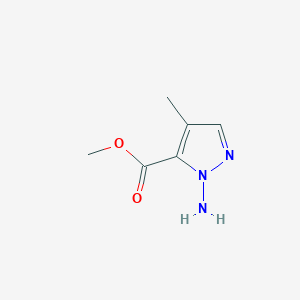
methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate (AMPYC) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AMPYC is a pyrazole derivative that has been synthesized using various methods. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
作用机制
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate exerts its effects by inhibiting the activity of enzymes involved in various biological pathways. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition leads to changes in the expression of various genes, which can have downstream effects on cellular processes. methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
生化和生理效应
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. In addition, methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been shown to have a low toxicity profile, making it a potentially safe compound for use in laboratory experiments.
实验室实验的优点和局限性
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has several advantages for use in laboratory experiments. It has a low toxicity profile, making it a potentially safe compound for use in cell culture and animal studies. It has also been shown to have potential therapeutic effects, making it a promising compound for drug development. However, there are also limitations to the use of methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate in laboratory experiments. Its low solubility in water can make it difficult to work with, and its potential therapeutic effects may not translate to all biological systems.
未来方向
There are several future directions for research on methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate. One area of research could focus on the development of new drugs based on the structure of methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate. Another area of research could focus on the study of the biological pathways affected by methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate, and the downstream effects of changes in gene expression. Additionally, research could focus on the optimization of the synthesis method for methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate, to improve yield and purity. Overall, methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has potential applications in scientific research and drug development, and further research is needed to fully understand its mechanism of action and therapeutic potential.
合成方法
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate can be synthesized using various methods, including the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by reaction with methylamine. Another method involves the reaction of ethyl 4-methyl-1H-pyrazole-5-carboxylate with hydrazine hydrate, followed by reaction with methyl iodide. The yield of methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate from these methods ranges from 50-70%.
科学研究应用
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been used in various scientific research studies, including the development of new drugs and the study of biological pathways. It has been shown to have potential applications in the treatment of cancer, inflammation, and neurological disorders. methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been studied for its ability to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties.
属性
CAS 编号 |
150017-56-4 |
|---|---|
产品名称 |
methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate |
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC 名称 |
methyl 2-amino-4-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-8-9(7)5(4)6(10)11-2/h3H,7H2,1-2H3 |
InChI 键 |
BTNSHRKFLUXOKO-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1)N)C(=O)OC |
规范 SMILES |
CC1=C(N(N=C1)N)C(=O)OC |
同义词 |
1H-Pyrazole-5-carboxylicacid,1-amino-4-methyl-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



